molecular formula C15H19N5S B5791506 N',N'-diethyl-N-([1,2,5]thiadiazolo[3,4-h]quinolin-6-yl)ethane-1,2-diamine

N',N'-diethyl-N-([1,2,5]thiadiazolo[3,4-h]quinolin-6-yl)ethane-1,2-diamine

Cat. No.: B5791506
M. Wt: 301.4 g/mol
InChI Key: OTWQHRSUDGUZSX-UHFFFAOYSA-N
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Description

N’,N’-diethyl-N-([1,2,5]thiadiazolo[3,4-h]quinolin-6-yl)ethane-1,2-diamine is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a thiadiazole ring fused to a quinoline structure, which is further substituted with diethylamine groups. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-diethyl-N-([1,2,5]thiadiazolo[3,4-h]quinolin-6-yl)ethane-1,2-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate dithiocarbamate precursors under oxidative conditions.

    Quinoline Ring Formation: The quinoline ring is usually constructed via a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling of Thiadiazole and Quinoline Rings: The thiadiazole and quinoline rings are then coupled through a nucleophilic substitution reaction.

    Introduction of Diethylamine Groups: The final step involves the alkylation of the intermediate compound with diethylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’,N’-diethyl-N-([1,2,5]thiadiazolo[3,4-h]quinolin-6-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

N’,N’-diethyl-N-([1,2,5]thiadiazolo[3,4-h]quinolin-6-yl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N’,N’-diethyl-N-([1,2,5]thiadiazolo[3,4-h]quinolin-6-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Disrupt Cellular Processes: The compound can interfere with cellular processes such as DNA replication and protein synthesis.

    Induce Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

N’,N’-diethyl-N-([1,2,5]thiadiazolo[3,4-h]quinolin-6-yl)ethane-1,2-diamine can be compared with other quinoline derivatives such as:

    Chloroquine: An antimalarial drug with a similar quinoline structure.

    Quinacrine: Another antimalarial compound with structural similarities.

    Mefloquine: A quinoline derivative used for the treatment of malaria.

Uniqueness

The unique combination of the thiadiazole and quinoline rings, along with the diethylamine groups, imparts distinct chemical and biological properties to N’,N’-diethyl-N-([1,2,5]thiadiazolo[3,4-h]quinolin-6-yl)ethane-1,2-diamine, making it a valuable compound for various applications.

Properties

IUPAC Name

N',N'-diethyl-N-([1,2,5]thiadiazolo[3,4-h]quinolin-6-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5S/c1-3-20(4-2)10-9-16-12-7-8-17-14-11(12)5-6-13-15(14)19-21-18-13/h5-8H,3-4,9-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWQHRSUDGUZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=C2C=CC3=NSN=C3C2=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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